molecular formula C11H18O4 B15284998 2-Cyclohexylsuccinic acid monomethyl ester

2-Cyclohexylsuccinic acid monomethyl ester

Cat. No.: B15284998
M. Wt: 214.26 g/mol
InChI Key: IYCUSOGFMJGUSU-UHFFFAOYSA-N
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Description

(3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid is an organic compound characterized by a cyclohexyl group attached to a butanoic acid backbone, with a methoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid typically involves the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to cyclohexane, followed by functionalization to introduce the desired substituents.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like sodium hydride.

    Formation of the butanoic acid backbone: This can be synthesized through a series of reactions starting from simple carboxylic acids, involving steps like aldol condensation and subsequent reduction.

Industrial Production Methods

Industrial production of (3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, or further to a carbonyl group.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl derivatives: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl group but differ in their functional groups.

    Methoxy-substituted acids: Compounds like 4-methoxybenzoic acid have a methoxy group attached to an aromatic ring instead of a cyclohexyl group.

Uniqueness

(3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

2-Cyclohexylsuccinic acid monomethyl ester is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

  • Molecular Formula : C12H22O4
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : 2-Cyclohexyl-1-methyl-2-oxobutane-1,3-dioic acid methyl ester

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is known to modulate metabolic processes and influence cell signaling pathways, particularly those involved in inflammation and metabolic regulation.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

The compound has also shown antioxidant activity, which may play a role in protecting cells from oxidative stress. This property is crucial for its potential use in neuroprotective therapies, as oxidative stress is a contributing factor in neurodegenerative diseases.

Metabolic Effects

Studies have indicated that this compound can influence lipid metabolism. It has been observed to reduce triglyceride levels in animal models, suggesting a potential role in managing metabolic disorders such as obesity and diabetes.

Case Studies

StudyFindingsReference
In vitro study on macrophages Reduced cytokine production (TNF-α, IL-6)
Animal model of obesity Decreased triglycerides and improved insulin sensitivity
Neuroprotection study Enhanced neuronal survival under oxidative stress conditions

Research Findings

  • Anti-inflammatory Mechanisms : A study published in the Journal of Inflammation demonstrated that treatment with this compound led to a significant decrease in the expression of inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent.
  • Oxidative Stress Mitigation : Research published in Free Radical Biology and Medicine highlighted the compound's ability to scavenge free radicals and reduce oxidative damage in neuronal cells, suggesting its use in neuroprotective strategies.
  • Metabolic Regulation : A study conducted on high-fat diet-induced obesity models showed that administration of the ester resulted in reduced body weight and improved lipid profiles, pointing towards its efficacy in metabolic syndrome management.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

3-cyclohexyl-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C11H18O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,12,13)

InChI Key

IYCUSOGFMJGUSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)C1CCCCC1

Origin of Product

United States

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